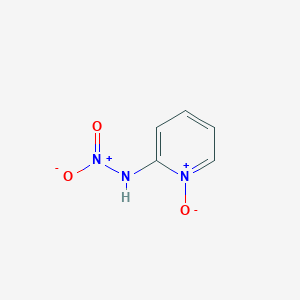

2-(nitramino)pyridine N-oxide

Description

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11g/mol |

IUPAC Name |

N-(1-oxidopyridin-1-ium-2-yl)nitramide |

InChI |

InChI=1S/C5H5N3O3/c9-7-4-2-1-3-5(7)6-8(10)11/h1-4,6H |

InChI Key |

OVYICUNOANYDBZ-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)N[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

General Approaches for Pyridine (B92270) N-Oxide Synthesis

The transformation of pyridines to their corresponding N-oxides is a fundamental reaction that enhances the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.

Classical Oxidation Reagents and Conditions

Historically, the oxidation of pyridine to pyridine N-oxide has been achieved using various peroxy acids. wikipedia.org Common reagents include peracetic acid and peroxybenzoic acid. wikipedia.org Another widely used and effective oxidizing agent is m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgbme.hu This reagent is known for its high yields in the N-oxidation of 3-substituted pyridines compared to other oxidants like 30% hydrogen peroxide in glacial acetic acid. arkat-usa.org

Hydrogen peroxide in conjunction with an acid, such as acetic acid, is another classical method. arkat-usa.orgbme.hu The acid facilitates the in-situ formation of a peracid, which then acts as the oxidizing agent. bme.hu While hydrogen peroxide is inexpensive, its use on a large scale requires careful handling due to safety concerns associated with its powerful oxidizing nature. bme.hu Other classical reagents include Caro's acid and oxaziridines. arkat-usa.org

Table 1: Classical Oxidation Reagents for Pyridine N-Oxide Synthesis

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Peroxybenzoic acid | Not specified | wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | arkat-usa.orgbme.hu |

| Hydrogen peroxide / Acetic acid | Acetic acid | arkat-usa.orgbme.hu |

| Caro's acid | Not specified | arkat-usa.org |

| Oxaziridines | Not specified | arkat-usa.org |

| Sodium perborate (B1237305) / Acetic acid | Acetic acid | organic-chemistry.org |

Modern and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant push towards developing greener and more sustainable methods for pyridine N-oxide synthesis. These modern approaches often focus on milder reaction conditions and the use of less hazardous reagents. researchgate.net

One such approach involves the use of urea-hydrogen peroxide (UHP), a stable and inexpensive solid oxidant, for the N-oxidation of nitrogen heterocycles in the solid state. organic-chemistry.org Another green method utilizes sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts, achieving excellent yields under mild conditions. organic-chemistry.org

The use of transition metal catalysts with hydrogen peroxide is a prominent modern strategy. For instance, methyltrioxorhenium (MTO) has been shown to catalyze the oxidation of pyridines with aqueous H₂O₂ in high yields. arkat-usa.org Similarly, titanium silicalite (TS-1) has been employed as a catalyst with hydrogen peroxide for the efficient N-oxidation of various pyridine derivatives. researchgate.net

Microreactor Technology Applications in N-Oxidation

Microreactor technology offers significant advantages for chemical processes, including precise temperature control, excellent mixing, and enhanced heat exchange due to a high surface-to-volume ratio. bme.hu These features are particularly beneficial for potentially hazardous reactions like N-oxidation, as they allow for safer handling of reactive chemicals. bme.hubme.hu

Continuous flow microreactors have been successfully employed for the N-oxidation of pyridine derivatives. peeref.comthieme-connect.com One notable system uses a packed-bed microreactor with titanium silicalite (TS-1) and hydrogen peroxide in methanol, achieving high yields of various pyridine N-oxides. peeref.comthieme-connect.com This method is not only safer and greener but also highly efficient, with demonstrated potential for large-scale production. peeref.comthieme-connect.com Studies have also explored the use of m-CPBA and aqueous hydrogen peroxide in acetic acid within microreactor setups, showing significant improvements in continuous mode compared to classical batch processes, especially with the environmentally friendly H₂O₂/acetic acid system. bme.hu

Table 2: Comparison of Batch vs. Microreactor N-Oxidation

| Oxidizing System | Reactor Type | Key Advantages of Microreactor | Reference |

|---|---|---|---|

| m-CPBA in DCM | Batch vs. Microreactor | Increased process safety | bme.hu |

| H₂O₂ in Acetic Acid | Batch vs. Microreactor | Significant improvement in continuous mode | bme.hu |

| H₂O₂ in Methanol with TS-1 catalyst | Batch vs. Microreactor | Safer, greener, more efficient, potential for large-scale production | peeref.comthieme-connect.com |

Targeted Synthesis of 2-(Nitramino)pyridine N-Oxide and Related Analogues

The synthesis of this compound involves the introduction of a nitramino group (-NHNO₂) onto the pyridine N-oxide scaffold. This typically requires a sequence of reactions, including amination and nitration.

Nitration Processes and Regioselectivity

The nitration of pyridine N-oxide is a classic example of an electrophilic substitution reaction where the N-oxide group directs the incoming electrophile. The reaction of pyridine N-oxide with nitrating agents typically yields the 4-nitro derivative with high regioselectivity. sapub.orgsciepub.comresearchgate.net This outcome is attributed to the electronic properties of the pyridine N-oxide, where the oxygen atom increases electron density at the 4-position, making it the most favorable site for electrophilic attack. sapub.orgsciepub.com The reaction to form 4-nitropyridine (B72724) N-oxide is more readily achieved than the nitration of pyridine itself, though it is still more difficult than the nitration of benzene. sciepub.com

In some cases, dinitration can occur. For example, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide results in the formation of 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide. arkat-usa.org The synthesis of 2-amino-5-nitropyridine (B18323) N-oxides can be achieved through the rearrangement of the corresponding 2-nitraminopyridine N-oxides in the presence of sulfuric acid. arkat-usa.orgcore.ac.uk

Amination Reactions in Pyridine N-Oxide Chemistry

The introduction of an amino group at the 2-position of the pyridine N-oxide ring is a crucial step towards the synthesis of this compound. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack. Several methods exist for the C2-amination of pyridine N-oxides.

One common approach involves the use of an N-O activator, such as tosyl chloride (TsCl) or acetic anhydride (B1165640), which makes the C2 position more reactive towards an amine nucleophile. researchgate.net A one-pot method for the 2-amination of pyridines involves the conversion to the N-oxide, followed by reaction with p-toluenesulfonic anhydride (Ts₂O) and tert-butylamine, and subsequent deprotection. organic-chemistry.org This method demonstrates high yields and excellent regioselectivity for the 2-aminated product. organic-chemistry.org

Another strategy is the Reissert-Henze-type reaction, where pyridine N-oxides activated with a phosphonium (B103445) coupling reagent react with amines to yield 2-aminopyridines. nih.gov The reaction of pyridine N-oxides with activated isocyanides followed by mild hydrolysis also provides a practical route to substituted 2-aminopyridines. nih.gov This method is particularly effective for pyridines bearing strongly electron-withdrawing groups. nih.gov

Once the 2-amino group is installed, subsequent nitration of this amino group would lead to the target molecule, this compound. The synthesis of 2-alkylnitramino-4-nitro-3- or -5-methylpyridines and their N-oxides has been reported, indicating the feasibility of forming the nitramino functionality on a pyridine N-oxide ring. researchgate.net

Strategies for Introducing the Nitramino Moiety

The primary and most direct strategy for the introduction of a nitramino moiety at the 2-position of a pyridine N-oxide core involves the direct nitration of the corresponding 2-aminopyridine (B139424) N-oxide precursor. This transformation is a key step in the synthesis of various energetic materials and specialized heterocyclic compounds. mdpi.comresearchgate.net The amino group (-NH₂) present on the precursor serves as a handle for the subsequent installation of the nitro group (-NO₂), thereby forming the nitramino (-NHNO₂) functionality.

The synthesis of substituted 2-alkylnitramino-pyridine N-oxides has been reported, indicating that this synthetic approach is applicable to derivatives with various substitution patterns on the pyridine ring. researchgate.net The reaction typically involves treating the 2-aminopyridine N-oxide with a potent nitrating agent. A common nitrating system is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

In some cases, the resulting 2-nitraminopyridine N-oxides are stable, isolable compounds that can be characterized using various spectroscopic techniques. researchgate.net However, they can also serve as intermediates that undergo further reactions, such as rearrangement, to yield other substituted pyridine derivatives. core.ac.uk The introduction of the nitramino group is a crucial step for enhancing the energy density and oxygen balance in the design of high-energy compounds. mdpi.comresearchgate.netresearchgate.net

Interactive Table 1: Research Findings on the Synthesis of Nitramino-Substituted Pyridine N-Oxides

| Precursor | Synthetic Strategy | Product | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2-Aminopyridine N-oxide derivatives | Direct nitration of the amino group | 2-Nitraminopyridine N-oxide derivatives | A general method for creating energetic N-oxide compounds. | mdpi.com |

| 2-Alkylamino-4-nitro-3- or -5-methylpyridines | N-oxidation and nitration | 2-Alkylnitramino-4-nitro-3- or -5-methylpyridine N-oxides | Synthesized in good yields. | researchgate.net |

| Nitraminopyridine N-oxides | Rearrangement reaction | 2-Amino-5-nitropyridine N-oxides | The nitramino derivative serves as an intermediate. | core.ac.uk |

Mechanistic Aspects of Synthetic Transformations

The mechanism for the introduction of the nitramino moiety onto the 2-position of a pyridine N-oxide ring is a classic example of an electrophilic substitution reaction occurring on an exocyclic amino group. The transformation proceeds through several well-defined steps.

First, the active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. When a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used, the sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Step 1: Formation of the Nitronium Ion

Next, the lone pair of electrons on the nitrogen atom of the 2-amino group of the pyridine N-oxide attacks the electrophilic nitronium ion. This step forms a new N-N bond and results in a protonated N-nitro intermediate.

Step 2: Nucleophilic Attack by the Amino Group

Finally, a base present in the reaction medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the nitrogen atom of the original amino group. This deprotonation step neutralizes the positive charge on the nitrogen, yielding the final this compound product and regenerating the acid catalyst.

Step 3: Deprotonation

The resulting 2-nitraminopyridine N-oxide exists in a prototropic equilibrium between the amino form (C-NH-NO₂) and the imino form (C=N(H)-NO₂), and can also be represented as a zwitterionic structure. researchgate.netcore.ac.ukresearchgate.net The stability of these compounds can be influenced by intramolecular hydrogen bonding. researchgate.net Furthermore, these nitramino derivatives can be prone to subsequent rearrangements, particularly under acidic conditions, which can lead to the migration of the nitro group to the pyridine ring itself, forming nitro-substituted 2-aminopyridine N-oxides. core.ac.uk The N-oxide functional group itself activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack, but the nitration of the exocyclic amino group is an electrophilic process directed at the amine itself. scripps.eduwikipedia.orgstackexchange.com

Advanced Structural Characterization Techniques

X-ray Crystallography Studies

Determination of Molecular and Crystal Structures

A search of scientific databases and literature reveals no published single-crystal X-ray diffraction studies specifically for 2-(nitramino)pyridine N-oxide. Consequently, the precise molecular and crystal structure, including definitive bond lengths, bond angles, and crystallographic parameters such as space group and unit cell dimensions, have not been experimentally determined and reported. While theoretical studies and crystal structure data for related compounds like 2,4,6-trinitropyridine-N-oxide exist, this information cannot be directly extrapolated to confirm the specific structural parameters of this compound. researchgate.net

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and hydrogen bonding networks for this compound is not possible. The presence of the N-oxide group, the amino proton, and the nitro group suggests that the molecule has the potential to form significant hydrogen bonds (e.g., N-H···O) and other non-covalent interactions, which would play a crucial role in its crystal packing. researchgate.netrsc.orgnih.gov However, the specific nature and geometry of these interactions remain uncharacterized. Studies on other pyridine (B92270) N-oxide derivatives often reveal complex supramolecular architectures governed by C-H···O interactions and π–π stacking, but such patterns can only be hypothesized for the title compound. researchgate.net

Investigations of Polymorphic Forms and Crystallization Behavior

There are no reports in the surveyed literature concerning the investigation of polymorphism or the crystallization behavior of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science, and its study requires extensive experimental screening and characterization, which has not been published for this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. These spectra provide a molecular fingerprint and offer insights into chemical bonding and functional groups.

Assignment of Fundamental Vibrational Modes

No specific experimental infrared or Raman spectra for this compound, along with the corresponding assignment of its fundamental vibrational modes, are available in the scientific literature. While the spectra of pyridine N-oxide itself have been studied, the addition of the nitramino group at the 2-position would significantly alter the vibrational frequencies and modes of the entire molecule. ias.ac.in The characteristic stretching frequencies for the N-O bond of the oxide, the N-N and N-O bonds of the nitramino group, and the pyridine ring vibrations would need to be determined through direct experimental measurement.

Potential Energy Distribution (PED) Analysis for Mode Interpretation

A Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of vibrational modes, assigning them to specific internal coordinates (stretching, bending, etc.). This analysis is crucial for an unambiguous interpretation of complex vibrational spectra. As no experimental or theoretical vibrational spectra for this compound have been published, no PED analysis has been performed or reported for this compound.

Effects of Isotopic Substitution (e.g., Deuteration) on Vibrational Spectra

Isotopic substitution is a powerful technique in vibrational spectroscopy used to assign specific vibrational modes within a molecule. libretexts.org By replacing an atom with one of its heavier isotopes, the vibrational frequencies associated with that atom are altered, leading to observable shifts in the infrared (IR) and Raman spectra. The magnitude of this shift is dependent on the mass change and the extent to which the substituted atom participates in a particular vibrational motion. libretexts.orgosti.gov

For this compound, the most common isotopic substitution involves replacing hydrogen (¹H) with deuterium (B1214612) (²H). This doubling of mass leads to the most significant and easily observable frequency shifts. libretexts.org While direct experimental data on the deuteration of this compound is not extensively detailed, the expected effects can be predicted based on studies of related compounds like pyridine N-oxide and other energetic materials. osti.govresearchgate.net

The primary sites for deuteration in this compound are the proton on the amino group (N-H) and the protons on the pyridine ring (C-H).

N-H Deuteration: The N-H stretching vibration, typically observed in the 3100-3500 cm⁻¹ region, would exhibit a substantial downshift upon deuteration to N-D. nih.gov Similarly, N-H bending (scissoring) modes would also shift to lower wavenumbers. This significant and predictable shift allows for the unambiguous assignment of vibrational modes involving the amino proton.

C-H Deuteration: Deuteration of the aromatic C-H bonds on the pyridine ring would affect the C-H stretching modes (typically ~3000-3100 cm⁻¹) and the in-plane and out-of-plane C-H bending modes. Studies on pyridine-N-oxide have shown that the protons at the 2- and 6-positions are the most readily exchanged, suggesting that the C-H protons adjacent to the N-oxide and the nitramino group would be susceptible to substitution. researchgate.netcapes.gov.br

Framework and Substituent Modes: Vibrational modes of the nitro group (-NO₂) and the N-oxide group (N-O) would also be affected, though to a lesser extent than modes directly involving the substituted proton. The N-O stretching vibration in pyridine N-oxide is found around 1264-1286 cm⁻¹. researchgate.net The asymmetric and symmetric stretching frequencies of the NO₂ group are typically observed between 1378-1578 cm⁻¹ and 1156-1378 cm⁻¹, respectively. nih.gov Isotopic substitution of the ring protons can cause minor shifts in these frequencies due to changes in vibrational coupling throughout the molecule. libretexts.org

By analyzing which peaks shift upon deuteration, a detailed and reliable assignment of the vibrational spectrum of this compound can be achieved, providing crucial insights into its molecular structure and bonding. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies are crucial for confirming its structure and understanding its electronic properties.

¹H, ¹³C, and ¹⁵N Chemical Shift Analysis for Structural Elucidation

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The presence of the electron-withdrawing nitro (-NO₂) and N-oxide (-N⁺-O⁻) groups significantly influences the chemical shifts of the pyridine ring atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four protons on the pyridine ring. The chemical shifts are influenced by the inductive and resonance effects of the nitramino and N-oxide substituents. In related substituted nitropyridines, protons of the pyridine ring can appear at chemical shifts ranging from approximately 6.6 to 10.25 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbon atom directly attached to the nitramino group (C2) is expected to be significantly influenced by the substituent. In 2-aminopyridine (B139424) N-oxide, the C2 chemical shift is observed around 150.7 ppm. researchgate.net The presence of the additional nitro group in this compound would further modify this and other carbon chemical shifts.

¹⁵N NMR: ¹⁵N NMR is particularly informative for this compound due to the presence of three distinct nitrogen atoms: the pyridine ring nitrogen, the amino nitrogen, and the nitro group nitrogen. The chemical shift of the pyridine ring nitrogen is sensitive to substitution and tautomeric equilibria. core.ac.uk For pyridine N-oxide, the ring nitrogen signal is at -86.6 ppm, while in 2-aminopyridine N-oxide, it shifts to -126.1 ppm. core.ac.uk In 3-methyl-2-nitraminopyridine N-oxide, the ring nitrogen chemical shift is reported as -94.4 ppm, suggesting the predominance of the amino tautomer. core.ac.uk The chemical shifts for the amino and nitro groups in related compounds fall within characteristic ranges, typically -297 to -319 ppm for a primary amino group and -16 to -20 ppm for a nitro group, respectively. core.ac.uk

The following table presents representative, predicted chemical shift ranges for this compound based on data from analogous substituted pyridine N-oxides. mdpi.comresearchgate.netcore.ac.uk

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Ring Protons (H3-H6) | 7.0 - 9.2 | Complex splitting pattern due to spin-spin coupling. Exact positions are highly dependent on substituent effects. |

| ¹H | N-H | Variable | Often broad; position is dependent on solvent, concentration, and temperature. |

| ¹³C | C2 | 145 - 155 | Ipso-carbon attached to the nitramino group. |

| ¹³C | C3, C4, C5, C6 | 110 - 140 | Chemical shifts are influenced by the positions relative to the N-oxide and nitramino groups. |

| ¹⁵N | N1 (Pyridine Ring) | -90 to -127 | Sensitive to the tautomeric form and electronic effects of the C2 substituent. core.ac.uk |

| ¹⁵N | NH (Amino) | ~ -250 to -280 | Expected range for a nitramino nitrogen. |

| ¹⁵N | NO₂ (Nitro) | -15 to -25 | Characteristic range for nitro groups attached to a nitrogen atom. core.ac.uk |

Two-Dimensional (2D) NMR Techniques for Connectivity and Isomer Differentiation

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by establishing through-bond and through-space connectivities.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity pathway of the protons on the pyridine ring (e.g., H3 to H4, H4 to H5, H5 to H6), helping to assign their specific positions. researchgate.net

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum would definitively link each ring proton signal to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum. researchgate.netcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the C2 carbon bonded to the nitramino group. Correlations from H3 to C2 and H3 to C4 would be expected, confirming the substituent's position and differentiating the 2-substituted isomer from other possibilities (e.g., 3- or 4-nitraminopyridine N-oxide). researchgate.netcore.ac.uk

Together, these 2D techniques provide a comprehensive and definitive map of the molecular framework, leaving no ambiguity in the structural assignment of this compound.

Dynamic NMR Studies of Conformational and Tautomeric Processes

Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra over a range of temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria.

Tautomerism: The nitramino group (-NH-NO₂) can potentially exist in equilibrium with its tautomeric nitrimino form (-N=N(O)OH). ¹⁵N NMR studies on related aminopyridine N-oxides have shown that the chemical shift of the ring nitrogen is a sensitive probe for this tautomeric balance. core.ac.uk While studies suggest the nitramino form is strongly favored, variable-temperature NMR could be employed to detect the presence of a minor tautomer or to measure the energy barrier of the exchange process if it becomes sufficiently slow at low temperatures. researchgate.netcore.ac.uk

Conformational Dynamics: Restricted rotation around the C2-N bond is possible due to steric hindrance between the nitro group and the N-oxide oxygen atom, or with the proton at the C3 position. If the rotational barrier is high enough, separate signals for different conformers (atropisomers) might be observed at low temperatures. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the coalescence temperature and lineshape can provide the activation energy (ΔG‡) for the rotational process. researchgate.net Such phenomena have been observed in sterically crowded substituted pyridine N-oxides. researchgate.netrsc.org

These dynamic NMR studies can provide valuable information on the energetic barriers to rotation and tautomerization, offering deeper insight into the molecule's flexibility and reactivity.

Theoretical and Computational Chemistry

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of 2-(nitramino)pyridine N-oxide. These calculations model the molecule in a gaseous phase, providing a baseline for its intrinsic properties.

Geometry optimization calculations determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of pyridine (B92270) N-oxide, these calculations reveal that the introduction of substituents significantly alters the geometry of the pyridine ring. nih.govnih.gov

In the closely related 4-nitropyridine (B72724) N-oxide, the presence of the electron-withdrawing nitro (–NO₂) group leads to a notable increase in the ipso-angle (the C-N-C angle at the point of substitution) and a decrease in the length of the semipolar N→O bond when compared to unsubstituted pyridine N-oxide. nih.gov Conversely, electron-donating groups cause opposite structural changes. nih.gov

A key aspect of the conformational analysis of nitro-substituted pyridine N-oxides is the torsional motion of the nitro group around the C–N bond. nih.gov Theoretical studies on 2-nitropyridine-N-oxide show that rotating the –NO₂ group reveals different stable rotamers, which correspond to energy minima. nih.gov The planarity of the heterocyclic ring itself can be affected by the choice of computational method and basis set, with some models indicating a non-planar ring structure. nih.gov This deviation from planarity has been linked to the distinctive reactivity and impact sensitivity of these types of heterocyclic compounds. nih.gov In the gas phase, the dihedral angle between the plane of the –NO₂ group and the pyridine ring plane is calculated to be significantly larger than what is observed in the solid crystal state. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Representative Nitropyridine N-Oxide Derivative Note: Data is illustrative and based on calculations for related nitropyridine derivatives.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N(ring)-O(oxide) | 1.290 | |

| C-NO₂ | 1.480 | |

| C-N(ring)-C | 120.9 | |

| O-N-O (nitro) | 125.0 |

Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) provide deep insights into the electron density distribution and bonding characteristics. For nitropyridine-N-oxides, these analyses consistently show a significant electronic interplay between the nitro group, the N-oxide functional group, and the heterocyclic ring. nih.gov The substitution of the pyridine-N-oxide with a strong electron-withdrawing group like a nitro or nitramino group leads to a substantial rearrangement and redistribution of the electron charge density. nih.govnih.gov

NBO and AIM analyses have furnished clear evidence for an accentuated weakness of the C–NO₂ bond in these systems. nih.gov This is a critical factor influencing their stability and reactivity. NBO calculations also provide net atomic charges and Wiberg bond indices, which quantify the electron distribution and the covalent character of the bonds.

Table 2: Illustrative NBO Atomic Charges Note: Values are representative for a nitropyridine N-oxide system and show the general charge distribution trend.

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (N-Oxide) | -0.65 |

| N (Ring) | +0.40 |

| N (Nitro Group) | +0.80 |

| O (Nitro Group) | -0.45 |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. ajchem-a.com

For nitropyridine derivatives, the LUMO is typically localized over the electron-deficient pyridine ring and the nitro group. mdpi.comnih.gov The HOMO, in contrast, is often distributed across the π-system of the pyridine ring and other electron-donating substituents. mdpi.comnih.gov The introduction of amino (–NH₂) or hydrazino (–NHNH₂) groups tends to increase the energy levels of both the HOMO and LUMO. nih.gov The electronic transitions corresponding to the HOMO-LUMO gap are often associated with π→π* excitations and charge-transfer interactions between the nitro group and the aromatic system. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies Note: Data derived from DFT calculations on related nitro-amino-pyridine systems.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -3.72 |

| HOMO-LUMO Gap (ΔE) | 3.13 |

Aromaticity Assessment and its Descriptors (e.g., NICS)

The aromaticity of the pyridine ring in this compound is influenced by both the N-oxide group and the nitramino substituent. Aromaticity can be quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS values, particularly NICS(1) (calculated 1 Å above the ring center) and the tensor component NICS(1)zz, are effective descriptors. nih.gov

Studies on pyridine N-oxide itself suggest its aromaticity is slightly less than that of pyridine. mdpi.com The introduction of a nitro group further modulates the aromatic character. Computational investigations on 2-nitropyridine-N-oxide using NICS descriptors have been performed to quantify the effect of nitration on the ring's aromaticity. nih.gov These calculations help to understand the electronic delocalization within the ring and how it is perturbed by powerful electron-withdrawing substituents.

Computational Studies of Intermolecular Interactions and Supramolecular Assembly

The N-oxide group in this compound is a strong Lewis base and a potent hydrogen bond acceptor, making the molecule capable of significant intermolecular interactions. researchgate.net Computational studies can model these interactions, which are critical for understanding the compound's behavior in the solid state and in solution.

Hydrogen bonding is a dominant interaction, particularly with proton donors. researchgate.net Furthermore, the polarized nature of the molecule, with its electron-rich N-oxide oxygen and electron-deficient ring, facilitates dipole-dipole interactions and π-stacking. Computational models have been used to explore the formation of dimers and larger aggregates, providing insight into the supramolecular assembly of these compounds. researchgate.netsapub.org In some cases, pyridine-N-oxide derivatives have been shown to form coordination polymers with metal ions, demonstrating their utility as ligands in constructing extended solid-state structures. dntb.gov.ua Molecular Electrostatic Potential (MEP) simulations can identify the electron-rich and electron-poor regions of the molecule, predicting sites for intermolecular bonding. nih.gov

Electronic Properties and Spectroscopic Response

Electronic Absorption and Emission Characteristics and Their Theoretical Interpretation

The electronic properties of pyridine (B92270) N-oxide derivatives, including 2-(nitramino)pyridine N-oxide, are characterized by distinct absorption and emission spectra that arise from electronic transitions within the molecule. The electronic absorption profiles of related pyridine-based systems typically feature broad absorption bands in the UV-Vis region, spanning from 200 to 600 nm. nih.gov These transitions are generally assigned as π→π* electronic excitations. nih.gov

In the parent molecule, pyridine N-oxide, π→π* transition bands are observed in cyclohexane (B81311) solution at 283 nm and 251 nm. sapub.org Theoretical studies, including multi-configuration self-consistent field (SCF) and coupled cluster procedures, have been employed to determine the equilibrium structures of excited valence states. nih.gov Furthermore, multi-reference multi-root configuration interaction (CI) calculations are used to determine vertical excitation energies and oscillator strengths for both Rydberg and valence states, which can be correlated with experimental spectroscopic data. nih.gov

For structurally similar amino-nitro-pyridine derivatives, computational modeling using Density Functional Theory (DFT) supports the assignment of these spectral features. nih.gov Analysis of the molecular orbitals shows that the highest occupied molecular orbital (HOMO) is typically distributed over the N-amine group and the pyridine ring's C–C and C–N bonds. nih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly located over the nitro group and the pyridine ring. nih.gov The energy difference between the HOMO and LUMO levels corresponds to the observed π→π* electronic excitations. nih.gov The electronic conjugation between the nitro group and the π-electron system of the pyridine ring is a key factor influencing these transitions. mdpi.com

Table 1: Electronic Absorption Data for Pyridine N-Oxide

| Transition | Wavelength (λmax) | Solvent |

|---|---|---|

| π→π* | 283 nm | Cyclohexane |

| π→π* | 251 nm | Cyclohexane |

Data sourced from related pyridine N-oxide studies. sapub.org

Non-Linear Optical (NLO) Properties and Hyperpolarizability Coefficients

Pyridine derivatives are known for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics, such as optical signal processing and third harmonic generation. ias.ac.in The NLO behavior of these molecules is closely linked to intramolecular charge transfer and molecular hyperpolarizability. ias.ac.in Large hyperpolarizabilities often result from a combination of factors including the length of π-electron conjugation, the presence of donor-acceptor groups, and the molecule's dimensionality. ias.ac.in

In molecules like this compound, the arrangement of electron-donating (amino) and electron-withdrawing (nitro, N-oxide) groups creates a donor-π-acceptor (D-π-A) system. This architecture facilitates the delocalization of electrons, which in turn induces significant NLO behavior. ias.ac.in Theoretical calculations, often employing DFT methods, are used to compute static and dynamic hyperpolarizabilities (β) and second-order hyperpolarizabilities (γ) to quantify the NLO response. ias.ac.in For instance, in the related organic NLO crystal 2-aminopyridinium p-toluenesulphonate, the presence of NH2 (donor) and SO3 (acceptor) groups is responsible for the conjugation and delocalization of electrons, leading to its NLO properties. ias.ac.in

Polymers containing pyridine N-oxide moieties have also been investigated as potential NLO materials. cambridge.org These materials can be processed into clear, transparent glasses, and their NLO applications as poled polymeric glasses are an area of active research. cambridge.org

Table 2: Factors Influencing NLO Properties

| Factor | Description | Role in this compound |

|---|---|---|

| π Delocalization | The extent of the conjugated system through which electrons can move. | The pyridine ring provides a π-conjugated bridge. |

| Donor-Acceptor Groups | Electron-donating and electron-withdrawing groups that create a dipole. | The nitramino group acts as a donor, while the nitro and N-oxide groups act as acceptors. |

| Intramolecular Charge Transfer | The transfer of electron density from the donor to the acceptor upon excitation. | The D-π-A structure promotes significant charge transfer. |

Conceptual framework based on studies of pyridine derivatives. ias.ac.in

Electron Transfer Capabilities and Redox Behavior

Aromatic N-oxides are versatile reagents that can participate in single-electron transfer (SET) processes. digitellinc.com While traditionally viewed as electron-pair donors, the single-electron chemistry of aromatic N-oxides is a developing field with significant potential. digitellinc.comresearchgate.net The N-oxide group can be reduced, and this redox behavior is central to its chemical reactivity. For example, pyridine N-oxides have considerably lower reduction potentials (E₁/₂ for pyridine N-oxide is -1.04 V vs. SHE) compared to other nitrogen oxides, making their deoxygenation challenging but achievable through photocatalysis. nih.gov

The generation of reactive radical intermediates through SET is a key aspect of their chemistry. digitellinc.com Visible-light photoredox catalysis can induce single-electron oxidation of a pyridine N-oxide system to generate a reactive β-oxypyridinium radical. digitellinc.com This capability allows pyridine N-oxides to serve as effective catalysts for processes like hydrogen atom transfer (HAT), enabling the functionalization of a wide range of substrates under mild conditions. digitellinc.com The weak nitrogen-oxygen bond, with a bond dissociation energy of 63.3 kcal/mol for pyridine N-oxide, is prone to fragmentation following an initial electron transfer event. thieme-connect.de

The versatility of pyridine N-oxides as mild, nucleophilic oxidants in the presence of metal catalysts is also well-documented. thieme-connect.de This reactivity stems from the nucleophilicity of the oxygen atom and the lability of the N-O bond. thieme-connect.de

Push-Pull Systems and Their Electronic Influence

The concept of a "push-pull" system is fundamental to understanding the electronic properties of this compound. Push-pull molecules are conjugated organic structures containing both an electron-donating (push) group and an electron-withdrawing (pull) group, separated by a π-conjugated system. frontiersin.org This arrangement enhances charge distribution across the molecule, leading to unique optical and electronic properties. frontiersin.org

In this compound, the nitramino group (-NHNO₂) can act as an electron-donating group, while the N-oxide functional group and the pyridine ring itself exhibit electron-withdrawing characteristics. The formally positively charged nitrogen and negatively charged oxygen of the N-oxide group lead to significant electron delocalization, rendering the ortho and para positions electrophilic. thieme-connect.de This inherent electronic structure makes the pyridine N-oxide moiety an effective component of push-pull systems.

The electronic effects of substituents on the pyridine ring can be fine-tuned to modulate the properties of the molecule. Electron-donating groups increase the electron density of the pyridine ring, which can affect properties like complex stability in host-guest chemistry. mdpi.com Conversely, electron-withdrawing groups decrease the electron density. mdpi.com In this compound, the interplay between the donating nitramino group and the withdrawing N-oxide and nitro groups creates a complex electronic environment that dictates its reactivity and spectroscopic response.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine N-oxide |

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Molecular and Electronic Structure

The introduction of various substituents onto the pyridine (B92270) ring of 2-(nitramino)pyridine N-oxide can profoundly alter its molecular and electronic landscape. While specific experimental data on substituted this compound is limited, the effects can be inferred from studies on related pyridine N-oxide derivatives. The electronic nature of the substituent, whether electron-donating or electron-withdrawing, plays a pivotal role in modulating the charge distribution within the heterocyclic system.

Substitution with a strong electron-withdrawing group, such as a nitro group (-NO2), is expected to lead to a significant rearrangement of the electronic structure. This can affect bond lengths and angles within the pyridine ring. For instance, in pyridine-N-oxides, electron-withdrawing substituents can lead to an increase in the ipso-angle and a decrease in the length of the semipolar N→O bond. The presence of such a group would also alter the charge density distribution, potentially impacting the molecule's reactivity towards nucleophilic or electrophilic attack.

Conversely, the introduction of an electron-donating group would have the opposite effect, likely leading to a lengthening of the N→O bond and changes in the ring's geometry. These structural modifications are a direct consequence of the electronic interplay between the substituent, the nitroamino group, the N-oxide functionality, and the pyridine ring.

The delocalization of π-electrons is a key factor in the stability and reactivity of pyridine N-oxides. The N-oxide group itself can delocalize the positive charge on the nitrogen to the ortho and para positions, making these sites susceptible to nucleophilic attack. At the same time, the negative charge on the oxygen can be delocalized into the ring, rendering the same positions reactive towards electrophiles. The balance of these resonance effects is influenced by the nature of other substituents present on the ring.

Tautomeric Equilibria and their Impact on Molecular Architecture and Reactivity

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the nitramino and nitrimino forms. This equilibrium is influenced by the mobility of the hydrogen atom of the nitramino group. The two primary tautomers are the nitramino form (A) and the nitrimino form (B).

The existence of these tautomers has been demonstrated through alkylation reactions. For instance, methylation of 2-nitraminopyridine with diazomethane (B1218177) yields both the N-methyl derivative of the nitramino form and the N-methyl derivative of the nitrimino form. Similar results have been observed with ethylation using diazoethane. However, the nature of the alkylating agent and substituents on the pyridine ring can influence the product distribution. For example, propylation of 2-nitraminopyridine with diazopropane (B8614946) has been reported to yield only the propyl derivative of the nitramino form.

The stability of the two tautomeric forms is thought to be comparable due to the competing electronic effects of the nitro group and the pyridine nitrogen atom, which allows for a similar number of resonance structures for each tautomer. This tautomerism significantly impacts the molecule's reactivity, as each form presents different sites for chemical attack.

| Reactant | Alkylating Agent | Nitramino Derivative Formed | Nitrimino Derivative Formed |

|---|---|---|---|

| 2-Nitraminopyridine | Diazomethane | Yes | Yes |

| 4-Methyl-2-nitraminopyridine | Diazomethane | Yes | Yes |

| 2-Nitraminopyridine | Diazoethane | Yes | Yes |

| 4-Methyl-2-nitraminopyridine | Diazoethane | Yes | No |

| 2-Nitraminopyridine | Diazopropane | Yes | No |

| 4-Methyl-2-nitraminopyridine | Diazopropane | Yes | No |

Stereochemical Aspects in N-Oxidation and Chiral Derivatives

The introduction of a chiral center is a key strategy in asymmetric synthesis, and chiral pyridine N-oxides have emerged as powerful organocatalysts. The synthesis of optically active pyridine N-oxides allows for the creation of a chiral environment around the nucleophilic oxygen atom, which can be exploited in stereoselective transformations.

While specific studies on the stereoselective N-oxidation of 2-(nitramino)pyridine or the synthesis of its chiral derivatives are not extensively documented, the general principles can be applied. The creation of chiral pyridine N-oxides often involves the oxidation of a pyridine ring that already contains a chiral substituent. The type of chirality can be central, axial, planar, or helical.

The development of new families of chiral catalysts, such as helical chiral pyridine N-oxides, demonstrates the ongoing efforts to fine-tune the stereochemical environment of the catalyst to achieve high enantioselectivity in various reactions. These catalysts have been successfully applied in reactions like the enantioselective ring-opening of meso-epoxides. The strategic placement of structural modifications can significantly influence the enantioselectivity of the catalyst. Given the reactivity of the this compound scaffold, the synthesis and application of its chiral derivatives represent a promising area for future research in asymmetric catalysis.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) N-oxides traditionally involves oxidation with peroxy acids or hydrogen peroxide in acetic acid. arkat-usa.org However, modern chemical synthesis places a strong emphasis on green and sustainable practices. Future research must therefore focus on developing novel synthetic pathways to 2-(nitramino)pyridine N-oxide that are environmentally benign, atom-economical, and safe.

Key research objectives should include:

Catalytic Oxidation Systems: Exploring the use of catalysts to enable oxidation with milder and safer oxidants. For instance, rhenium-based catalysts have been shown to be effective for oxidizing tertiary nitrogen compounds to N-oxides using sodium percarbonate as the oxygen source. organic-chemistry.org Similarly, developing systems like titanium silicalite (TS-1) in packed-bed microreactors with H₂O₂ could offer a safer and more efficient continuous flow process compared to traditional batch methods. organic-chemistry.org

Solvent-Free and Halide-Free Conditions: Investigating solid-state reactions or solvent-free approaches to minimize waste. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been developed, demonstrating the feasibility of such an approach. rsc.org Adapting these principles for the synthesis of this compound would be a significant step forward.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. This involves moving away from stoichiometric reagents that generate large amounts of waste.

| Method | Oxidant | Catalyst/Conditions | Potential Advantages | Reference |

|---|---|---|---|---|

| Conventional | Peroxy Acids (e.g., m-CPBA) | Stoichiometric, Organic Solvents | Well-established | arkat-usa.org |

| Greener Batch Process | Sodium Percarbonate | Rhenium-based catalysts | Efficient, solid oxygen source | organic-chemistry.org |

| Greener Flow Process | Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) | Enhanced safety, high efficiency, continuous operation | organic-chemistry.org |

| Solvent-Free | Various | Mechanochemistry or thermal | Reduced solvent waste, high atom economy | rsc.org |

Application of Advanced Spectroscopic and Imaging Techniques for In-situ Mechanistic Studies

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. Future research should leverage advanced in situ and operando techniques, which allow for the study of catalysts and reactions under actual operating conditions. osti.gov

Promising techniques include:

In situ Spectroscopy: Methods like X-ray Absorption Spectroscopy (XAS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can track the chemical states of reactants, identify transient intermediates, and provide real-time kinetic data. osti.govacs.org Applying these techniques could elucidate the stepwise process of nitration, amination, and N-oxidation, revealing potential side reactions and bottlenecks.

In situ Electron Microscopy: Direct visualization of reactions at the atomic scale can provide unprecedented insights, particularly if heterogeneous catalysts are employed in the synthesis. osti.gov

Synchrotron-Based Techniques: The high intensity and tunability of synchrotron radiation offer enhanced capabilities for many in situ studies, providing higher resolution and sensitivity. osti.gov

| Technique | Potential Information Gained | Relevance to this compound |

|---|---|---|

| In situ FTIR/Raman | Vibrational mode changes, identification of functional group transformations and intermediates. | Monitoring the formation of the N-O and C-NO₂ bonds in real-time. |

| In situ XAS | Electronic structure and local coordination environment of metal catalysts. | Understanding catalyst-substrate interactions and oxidation state changes during catalytic synthesis. |

| In situ NMR | Structural elucidation of intermediates in the solution phase. | Tracking the reaction progress and identifying short-lived species in the reaction mixture. |

Exploration of Tunable Reactivity for Complex Molecular Architecture

Pyridine N-oxides are highly versatile synthetic intermediates, exhibiting reactivity that is distinct from their parent pyridines. The N-oxide group activates the ring for both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions. wikipedia.orgsemanticscholar.org A key future direction is to explore and control the reactivity of this compound to use it as a building block for more complex molecules.

Areas for exploration include:

C-H Functionalization: Pyridine N-oxides are excellent substrates for C-H activation reactions, including arylation, alkylation, and acylation. researchgate.net Research should investigate how the electronic properties of the nitramino group influence the regioselectivity and efficiency of these reactions, potentially enabling the synthesis of novel multifunctional pyridine derivatives.

Photoredox Catalysis: The generation of reactive and versatile pyridine N-oxy radicals can be achieved through single-electron oxidation via photoredox catalysis. nih.gov This opens up new avenues for reactions such as C(sp³)-H functionalizations and cascade reactions, which should be explored for this compound. nih.gov

Controlled Deoxygenation: The N-oxide can be removed to yield the parent pyridine. wikipedia.org Investigating selective deoxygenation in the presence of the sensitive nitramino group will be crucial for multi-step syntheses where the N-oxide is used as a temporary activating or directing group.

Deeper Computational Modeling of Excited State Chemistry and Reaction Dynamics

Computational chemistry is an indispensable tool for predicting molecular properties and understanding complex chemical phenomena. For this compound, which may have interesting photochemical or energetic properties, deeper computational modeling is essential.

Future theoretical studies should focus on:

Excited State Calculations: The electronic states of pyridine-N-oxide have been studied using methods like multi-reference multi-root configuration interaction (CI) to calculate vertical excitation energies. nih.gov Similar high-level ab initio calculations are needed for this compound to understand its UV-Vis spectrum, predict its photochemical behavior (e.g., stability, rearrangement pathways), and assess its potential as a photosensitizer or photoredox catalyst.

Reaction Dynamics Simulations: Simulating the reaction pathways for its synthesis, decomposition, or functionalization can provide mechanistic insights that are difficult to obtain experimentally. Density Functional Theory (DFT) calculations have been successfully used to probe the mechanisms of reactions involving chiral pyridine-N-oxide catalysts. acs.org

Thermochemical and Energetic Properties: Given the presence of both N-oxide and nitramino groups, the compound is likely energetic. Computational studies can predict key parameters like heat of formation, bond dissociation energies, and decomposition pathways, which are critical for assessing its stability and potential applications in energetic materials. mdpi.com

| Computational Method | Target Property / Phenomenon | Potential Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, reaction mechanisms, vibrational frequencies. | Predicting stable conformations and elucidating synthetic and decomposition pathways. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra. | Understanding the molecule's response to light and its photochemical potential. |

| Multi-reference methods (e.g., CASSCF, MRCI) | High-accuracy excited states, bond breaking/forming. | Accurately modeling photochemical rearrangements and decomposition dynamics. |

Design of New Functional N-Oxide Architectures Based on Fundamental Chemical Principles

Once a solid foundation of knowledge regarding the synthesis, reactivity, and properties of this compound is established, the final frontier will be to use these principles to design novel functional materials and molecular architectures. The unique combination of a π-deficient pyridine ring, a strong electron-donating N-oxide group, and an energy-rich nitramino substituent provides a rich scaffold for innovation.

Future design goals could include:

Advanced Energetic Materials: By understanding the structure-property relationships governing thermal stability and energy release, new energetic materials with tailored sensitivity and performance could be designed.

Multifunctional Ligands: The N-oxide oxygen and the nitramino group are both potential coordination sites for metal ions. This could lead to the development of novel ligands for catalysis or functional metal-organic frameworks (MOFs).

Smart Materials: The physicochemical properties of oxides can be tuned by external stimuli. european-mrs.com Research could explore whether molecular crystals or polymers incorporating the this compound moiety could exhibit tunable electronic, optical, or mechanical properties, leading to applications in sensors or molecular switches. The design of such tailored functional oxide nanomaterials represents a significant area of future research. unipd.itwiley.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-aminopyridine derivatives from pyridine N-oxides, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Pyridine N-oxides are versatile intermediates for synthesizing 2-aminopyridines. A widely used method involves converting pyridine N-oxides to N-(2-pyridyl)pyridinium salts via regioselective reactions, followed by hydrolysis to yield 2-aminopyridines. This approach uses cost-effective reagents and tolerates diverse functional groups, as shown in isotopic labeling studies confirming a Zincke reaction mechanism . Alternative methods include one-pot amination using phosphonium reagents or activated isocyanides, which avoid harsh nucleophilic aromatic substitution (SNAr) conditions . Regioselectivity is influenced by the electron-withdrawing N-oxide group, which activates C2/C4 positions for electrophilic or nucleophilic attacks .

Q. How can 15N NMR spectroscopy resolve tautomerism and substituent effects in 2-aminopyridine N-oxides?

- Methodological Answer : 15N NMR is highly sensitive to substituent effects and tautomeric equilibria. For 2-aminopyridine N-oxides, the chemical shift of the pyridine ring nitrogen (δ −101 to −127 ppm) reflects resonance interactions between amino/nitro groups and the N-oxide moiety. Acetylation of the amino group deshields the ring nitrogen by 5–21 ppm, while nitro substituents enhance delocalization, as observed in 2-amino-5-nitropyridine derivatives. These shifts correlate with tautomerism and electronic effects, validated by complementary 1H/13C NMR data .

Q. What safety protocols are recommended for handling pyridine N-oxide derivatives in laboratory settings?

- Methodological Answer : Pyridine N-oxides (e.g., 4-nitropyridine N-oxide) require precautions due to limited toxicity data. Key protocols include:

- Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Storing compounds in sealed containers away from reducing agents to prevent decomposition.

- Referencing Safety Data Sheets (SDS) for specific hazards (e.g., ALADDIN’s SDS for 4-nitropyridine N-oxide highlights 98% purity but undefined hazards) .

Advanced Research Questions

Q. How does the N-oxide group enhance electrophilic aromatic substitution (EAS) reactivity in pyridine derivatives compared to unmodified pyridines?

- Methodological Answer : Pyridine N-oxides undergo EAS more readily than pyridines due to the electron-donating N-oxide group, which increases electron density at C2/C4. For example, nitration of pyridine N-oxide occurs under moderate conditions with high yields at C2/C4, whereas pyridine requires strong acids and elevated temperatures for poor yields. Computational studies suggest the N-oxide’s resonance stabilization of intermediates lowers activation energy .

Q. What strategies mitigate competing Kornblum reactions in SN2 substitutions involving pyridine N-oxide nucleophiles?

- Methodological Answer : In synthesizing MRGPRX2 antagonists, lithium salts (e.g., LiCl) suppress Kornblum oxidation side reactions by stabilizing sulfonate leaving groups. This enhances SN2 selectivity for functionalized lactamide electrophiles and pyridine N-oxide nucleophiles. Optimization of solvent polarity (e.g., dichloroethane) and temperature further improves yields .

Q. How do metal-ligand interactions in lanthanide complexes of pyridine N-oxide derivatives affect their coordination geometry and stability?

- Methodological Answer : Pyridine N-oxide ligands with phosphoryl/acetylamino groups (e.g., 2-{[Ph2P(O)CH2C(O)NH]methyl}pyridine N-oxide) exhibit variable denticity (tri- to pentadentate) in lanthanide complexes. Single-crystal X-ray studies reveal mixed chelating/bridging modes, with steric hindrance limiting maximal denticity. Emission spectroscopy (e.g., Eu(III) complexes) confirms ligand-to-metal charge transfer, useful for designing luminescent materials .

Q. What computational approaches predict the thermodynamic stability of N–O bond dissociation in substituted pyridine N-oxides?

- Methodological Answer : Molecular mechanics and DFT calculations evaluate bond dissociation enthalpies (BDEs) for N–O bonds. For 2-hydroxypyridine N-oxide, experimental BDEs correlate with theoretical models considering resonance stabilization and substituent electronegativity. These methods guide the design of stable N-oxide precursors for high-energy materials .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the regioselectivity of pyridine N-oxide reactions with electrophiles?

- Methodological Answer : Discrepancies arise from competing directing effects (N-oxide vs. substituents) and solvent polarity. For example, 2-aminopyridine N-oxide derivatives may exhibit C5 nitration due to resonance effects from amino/nitro groups overriding N-oxide activation . Contrasting results in metal-complexation studies (e.g., variable denticity in vs. ) reflect ligand flexibility and counterion effects.

Methodological Tools for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.